3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenyl-1-propanone
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Overview
Description
3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenyl-1-propanone is a member of dihydrochalcones.
Scientific Research Applications
Chemistry and Reaction Dynamics
- The compound exhibits behavior conducive to acid-catalyzed ring closure reactions, making it a candidate for creating specific indanone structures (Brown, Denman, & O'donnell, 1971).
- It crystallizes in a specific triclinic space group, indicating potential for applications in material science or crystallography (Palani et al., 2006).
- The compound's susceptibility to auto-oxidation could be exploited in studies of oxidation processes and related chemical reactions (Brown et al., 1971).
Synthetic Applications
- Useful in the synthesis of α-Aminochalcones, indicating potential applications in organic synthesis and medicinal chemistry (Reichel & Pritze, 1974).
- Involved in the preparation of crown ethers, potentially useful in host-guest chemistry and sensor development (Bulut & Erk, 2001).
Chemical Interaction and Stability Studies
- Reactivity with other compounds such as benzenesulfenyl chloride and nucleophiles for the formation of various organophosphorus compounds, indicating a role in developing new chemical entities (Shabana, Yousif, & Lawesson, 1985).
- Its reaction with propenylbenzene derivatives shows its potential in the study of reaction mechanisms and synthetic pathways (Adachi & Otsuki, 1976).
Material Science and Photochemical Applications
- Used in the synthesis of benzocarbazoloquinones, implying possible use in materials science, especially in the development of novel organic compounds (Rajeswaran & Srinivasan, 1994).
- Involved in the preparation of polyfunctionally substituted pyridine-2-(1H)-thiones, hinting at applications in the design of multifunctional organic materials (Abu-Shanab, 2006).
properties
Product Name |
3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenyl-1-propanone |
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Molecular Formula |
C22H20O4S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C22H20O4S/c1-26-19-14-12-18(13-15-19)22(16-21(23)17-8-4-2-5-9-17)27(24,25)20-10-6-3-7-11-20/h2-15,22H,16H2,1H3 |
InChI Key |
UKAUPWVVVABNBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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